Insulin receptor (1142-1153), pTyr1150

Insulin receptor kinase tyrosine phosphorylation substrate specificity

This synthetic dodecapeptide (TRDIYETD-pY-YRK) is the reference standard for insulin receptor tyrosine kinase (IRTK) and phosphotyrosyl phosphatase (PTPase) assays. Its mono-phosphorylated pTyr1150 form, the in vivo-preferred species, ensures superior phosphorylation efficiency versus juxtamembrane or C-terminal domain peptides. Choose this compound for reliable, domain-specific IR signaling studies in diabetes, obesity, and metabolic syndrome research.

Molecular Formula C72H108N19O27P
Molecular Weight 1702.7 g/mol
Cat. No. B12387522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsulin receptor (1142-1153), pTyr1150
Molecular FormulaC72H108N19O27P
Molecular Weight1702.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N
InChIInChI=1S/C72H108N19O27P/c1-5-35(2)57(90-66(109)52(34-55(100)101)87-60(103)45(12-9-29-80-72(77)78)83-67(110)56(74)36(3)92)68(111)88-50(31-39-15-21-42(95)22-16-39)63(106)82-46(25-26-53(96)97)61(104)91-58(37(4)93)69(112)89-51(33-54(98)99)65(108)86-49(32-40-17-23-43(24-18-40)118-119(115,116)117)64(107)85-48(30-38-13-19-41(94)20-14-38)62(105)81-44(11-8-28-79-71(75)76)59(102)84-47(70(113)114)10-6-7-27-73/h13-24,35-37,44-52,56-58,92-95H,5-12,25-34,73-74H2,1-4H3,(H,81,105)(H,82,106)(H,83,110)(H,84,102)(H,85,107)(H,86,108)(H,87,103)(H,88,111)(H,89,112)(H,90,109)(H,91,104)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H4,75,76,79)(H4,77,78,80)(H2,115,116,117)/t35-,36+,37+,44+,45-,46-,47+,48+,49-,50-,51-,52-,56-,57-,58-/m0/s1
InChIKeyXZDJOVHVQBTYFS-SBNJLBOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insulin Receptor (1142-1153), pTyr1150 Phosphopeptide: Core Identity and Procurement Considerations


Insulin receptor (1142-1153), pTyr1150 (CAS 134177-41-6) is a synthetic dodecapeptide (TRDIYETD-pY-YRK) corresponding to amino acids 1142–1153 of the human insulin proreceptor β‑subunit, phosphorylated at Tyr1150 [1]. It functions as an exogenous substrate for insulin receptor tyrosine kinase (IRTK) and a potent substrate for phosphotyrosyl protein phosphatases (PTPases), serving as a critical tool in IR signaling studies [2]. The compound is supplied as a lyophilized powder with purity ≥98% by HPLC [3].

Why Generic Substitution of IR 1142-1153 Phosphopeptides Fails: The Tyr1150 Domain Specificity


Generic substitution among insulin receptor-derived phosphopeptides is scientifically invalid due to marked differences in substrate efficiency, phosphorylation site specificity, and phosphatase sensitivity. Peptides derived from the Tyr1150 domain (residues 1142–1153) exhibit superior phosphorylation by IRTK compared to peptides from the juxtamembrane domain (952–961) or C‑terminal tail (1313–1329) [1]. The mono‑phosphorylated pTyr1150 form is the in vivo‑preferred phosphorylation species [2] and serves as a distinct regulatory intermediate [3]. Non‑phosphorylatable analogs of this sequence act as competitive inhibitors of IR autophosphorylation [4]. Substituting pTyr1150 with non‑phosphorylated peptides or alternative IR‑domain peptides fundamentally alters experimental outcomes.

Quantitative Differentiation Evidence for Insulin Receptor (1142-1153), pTyr1150 vs. In-Class Comparators


Superior IRTK Substrate Efficiency vs. Peptide 960, Peptide 1316, and Src Peptide

Peptide 1150 (1142–1153, pTyr1150) served as a better substrate for the insulin receptor tyrosine protein kinase than peptide 960 (952–961), peptide 1316 (1313–1329), or the Src peptide (Tyr‑416) [1]. Immobilized peptide p1151 (1143–1155) showed Km of 0.74 mM and p1322 (1314–1330) 0.78 mM; peptide p960 (952–963) was poorly phosphorylated [2].

Insulin receptor kinase tyrosine phosphorylation substrate specificity

Defined Phosphatase Substrate Kinetics: Apparent Km = 5 µM for Dephosphorylation

Synthetic peptide 1142–1153 phosphorylated on tyrosine was a potent substrate for rat liver particulate and soluble phosphotyrosyl protein phosphatases, with apparent Km values of 5 µM [1]. Vm values were 0.62 (particulate) and 0.2 (soluble) nmol phosphate removed/min per mg protein [2].

Protein tyrosine phosphatase PTPase assay insulin receptor dephosphorylation

Validated Kinase Activity Probe in Disease Models: Quantitative Changes in Obesity

In Zucker fatty rats (genetic obesity), IR kinase activity measured by 1142–1153 peptide phosphorylation decreased by 22%; in diet‑induced obese Sprague‑Dawley rats, kinase activity decreased by 64% relative to lean controls [1]. β‑subunit autophosphorylation decreased by 72% and 49%, respectively [2].

Insulin resistance obesity models kinase activity assay

Site‑Specific Regulatory Role: Mono‑phosphorylated Tyr1150 as Metabolic Signaling Intermediate

Mono‑phosphorylation of Tyr1150 (m-pY1150) is selectively induced by biased agonist aptamer A62 and underlies selective activation of metabolic (PI3K/AKT) signaling without mitogenic (MAPK) activation [1]. The tri‑phosphorylated Tyr1150 domain is dephosphorylated at least 4‑fold faster than di‑ or mono‑phosphorylated forms [2].

Biased agonism IR autophosphorylation metabolic signaling

Optimal Research and Industrial Application Scenarios for Insulin Receptor (1142-1153), pTyr1150


Quantitative Insulin Receptor Tyrosine Kinase Activity Assays in Disease Models

Use as a validated exogenous substrate for measuring IRTK activity in tissue lysates or purified receptor preparations. The peptide's superior phosphorylation efficiency [1] and established use in obesity models (22–64% activity reduction) [2] make it the reference standard for IR functional assessment in insulin resistance, diabetes, and metabolic syndrome research.

Phosphotyrosyl Protein Phosphatase (PTPase) Activity and Inhibitor Screening

Employ as a defined phosphatase substrate with apparent Km = 5 µM [1] for quantitative PTPase assays. The peptide's sensitivity to dephosphorylation enables screening of PTPase inhibitors and characterization of PTPase subtypes (e.g., LAR, PTP1B) involved in IR deactivation [2].

IR Autophosphorylation Inhibition Studies Using Non‑phosphorylatable Analogs

Utilize the 1142–1153 sequence scaffold to design non‑phosphorylatable analogs (e.g., Phe‑ or 4‑methoxyphenylalanine‑substituted) that competitively inhibit IR autophosphorylation and activation [1]. These analogs serve as mechanistic probes for tyrosine kinase activation and potential leads for IR‑targeted therapeutics.

Biased IR Signaling and Metabolic‑Selective Pathway Dissection

Investigate stepwise IR autophosphorylation using mono‑phosphorylated pTyr1150 as a specific intermediate marker. m-pY1150 formation correlates with metabolic (PI3K/AKT) pathway activation without mitogenic (MAPK) signaling [1], enabling studies of biased agonism and tissue‑specific insulin action.

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